N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
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Overview
Description
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C15H16FNO3S. It is a sulfonamide derivative, characterized by the presence of a benzyl group, a fluoro substituent, and a hydroxyethyl group attached to the benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent and hydroxyethyl group can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
N-benzyl-4-fluorobenzenesulfonamide: Similar structure but lacks the hydroxyethyl group
Uniqueness
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its fluoro and hydroxyethyl substituents, which can enhance its reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H16FNO3S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)21(19,20)17(10-11-18)12-13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
InChI Key |
NUGNFGUSMSHGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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